molecular formula C29H44NO2+ B1674554 Lauralkonium CAS No. 23724-97-2

Lauralkonium

Cat. No.: B1674554
CAS No.: 23724-97-2
M. Wt: 438.7 g/mol
InChI Key: PONRVFMQIXWVLG-UHFFFAOYSA-N
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Description

Lauralkonium chloride is a quaternary ammonium compound widely used in various industries, particularly in cosmetics and pharmaceuticals. It is known for its properties as a preservative and antistatic agent. The compound is effective in inhibiting the growth of microorganisms, thereby extending the shelf life of products . Its chemical structure is represented by the molecular formula C29H44ClNO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lauralkonium chloride is synthesized through a series of chemical reactions involving the quaternization of a tertiary amine with an alkyl halide. The process typically involves the following steps:

    Preparation of the Tertiary Amine: The tertiary amine is prepared by reacting a secondary amine with an alkyl halide under controlled conditions.

    Quaternization Reaction: The tertiary amine is then reacted with an alkyl halide, such as dodecyl chloride, in the presence of a solvent like ethanol.

Industrial Production Methods

In industrial settings, the production of this compound chloride involves large-scale quaternization reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent concentration, are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Lauralkonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various quaternary ammonium salts .

Scientific Research Applications

Lauralkonium chloride has a wide range of scientific research applications, including:

Mechanism of Action

Lauralkonium chloride exerts its effects primarily through its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of microorganisms, including bacteria and fungi. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell integrity .

Comparison with Similar Compounds

Lauralkonium chloride is often compared with other quaternary ammonium compounds, such as:

Uniqueness

This compound chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a preservative and antistatic agent, making it suitable for a wide range of applications .

Properties

CAS No.

23724-97-2

Molecular Formula

C29H44NO2+

Molecular Weight

438.7 g/mol

IUPAC Name

benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium

InChI

InChI=1S/C29H44NO2/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3/q+1

InChI Key

PONRVFMQIXWVLG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lauralkonium;  Lauralkonium cation;  Lauralkonium ion; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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